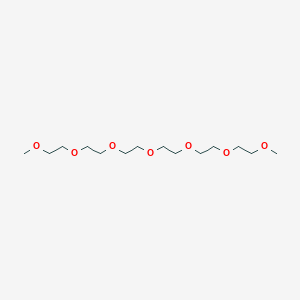

Hexaethylene glycol dimethyl ether

Description

Propriétés

IUPAC Name |

1-methoxy-2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O7/c1-15-3-5-17-7-9-19-11-13-21-14-12-20-10-8-18-6-4-16-2/h3-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMCIKMLQXFLKAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50147939 | |

| Record name | 2,5,8,11,14,17,20-Heptaoxahenicosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50147939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072-40-8 | |

| Record name | 2,5,8,11,14,17,20-Heptaoxaheneicosane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5,8,11,14,17,20-Heptaoxahenicosane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5,8,11,14,17,20-Heptaoxahenicosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50147939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5,8,11,14,17,20-heptaoxahenicosane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.734 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of Hexaethylene Glycol Dimethyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for hexaethylene glycol dimethyl ether, a valuable polyether in various scientific and industrial applications. This document details the prevalent synthetic routes, with a focus on the Williamson ether synthesis, and outlines robust purification techniques essential for obtaining high-purity material. The information is curated to be a practical resource for laboratory and developmental settings.

Synthesis of this compound

The most common and versatile method for preparing this compound is the Williamson ether synthesis.[1] This reaction involves the nucleophilic substitution of a halide by an alkoxide ion.[1] In the context of synthesizing this compound, this typically involves the reaction of hexaethylene glycol with a methylating agent in the presence of a strong base.

Williamson Ether Synthesis: A Two-Step Process

The synthesis of glymes, including this compound, can be achieved through several methods, with the Williamson synthesis being a prominent route.[2] This synthesis is generally a two-step process:

-

Deprotonation: A strong base is used to deprotonate the terminal hydroxyl groups of hexaethylene glycol, forming a dialkoxide.

-

Methylation: The resulting dialkoxide then reacts with a methylating agent, such as a methyl halide, via an SN2 mechanism to form the desired dimethyl ether.[1]

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

Hexaethylene glycol

-

Sodium hydroxide (B78521) (NaOH) or Sodium Hydride (NaH)

-

Methyl halide (e.g., methyl chloride, methyl iodide) or Dimethyl sulfate

-

Anhydrous organic solvent (e.g., toluene, N,N-dimethylformamide (DMF))[1]

-

Deionized water

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

-

Reagent Addition: Charge the flask with hexaethylene glycol and the chosen anhydrous organic solvent (e.g., toluene). The molar ratio of hexaethylene glycol to sodium hydroxide is typically in the range of 1:2 to 1:5.[3]

-

Deprotonation: While stirring under a nitrogen atmosphere, gradually add the strong base (e.g., sodium hydroxide pellets or sodium hydride dispersion) to the solution. If using sodium hydroxide, the reaction may be heated to facilitate the formation of the alkoxide. A typical temperature range for this type of reaction is between 50 to 100 °C.[1]

-

Methylation: Once the deprotonation is complete (which can be monitored by the cessation of hydrogen gas evolution if using NaH), slowly add the methylating agent (e.g., methyl iodide or dimethyl sulfate). The reaction is typically exothermic and may require cooling to maintain the desired temperature. The reaction is generally allowed to proceed for 1 to 8 hours.[1]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Drying and Filtration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the solution to remove the drying agent.

-

Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator to obtain the crude this compound.

Quantitative Data:

Yields for Williamson ether synthesis of glymes can range from 50-95% in laboratory settings, with industrial processes potentially achieving near-quantitative conversion.[1] The table below presents hypothetical data for different reaction conditions based on general principles of Williamson ether synthesis.

| Parameter | Condition A | Condition B | Condition C |

| Base | Sodium Hydride (NaH) | Sodium Hydroxide (NaOH) | Potassium Hydroxide (KOH) |

| Solvent | Anhydrous DMF | Anhydrous Toluene | Acetonitrile |

| Temperature | Room Temperature | 80 °C | 60 °C |

| Reaction Time | 8 hours | 4 hours | 6 hours |

| Hypothetical Yield | ~90% | ~75% | ~85% |

| Purity (crude) | High | Moderate | High |

Purification of this compound

Purification is a critical step to remove unreacted starting materials, byproducts, and residual solvent. For high-boiling, polar compounds like this compound, vacuum fractional distillation and column chromatography are the most effective purification methods.

Vacuum Fractional Distillation

Due to its high boiling point, this compound should be purified by distillation under reduced pressure to prevent thermal decomposition.[4]

Experimental Protocol: Vacuum Fractional Distillation

Apparatus:

-

A round-bottom flask

-

A fractionating column (e.g., Vigreux or packed column)

-

A distillation head with a condenser and a collection flask

-

A vacuum pump and a pressure gauge

-

A heating mantle with a stirrer

Procedure:

-

Setup: Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

-

Charging the Flask: Charge the round-bottom flask with the crude this compound and a magnetic stir bar.

-

Applying Vacuum: Gradually apply vacuum to the system.

-

Heating: Begin heating the flask gently with the heating mantle while stirring.

-

Fraction Collection: Monitor the temperature at the distillation head. Collect the distillate in fractions based on the boiling point at the given pressure. Low-boiling impurities will distill first. The main fraction containing the product will distill at a constant temperature. A patent for purifying a similar compound, dipropylene glycol dimethyl ether, suggests a tower top temperature of 120-140 °C under a vacuum of -0.95 to -0.92 MPa.[5]

-

Analysis: Analyze the purity of the collected fractions using techniques such as gas chromatography (GC) or NMR spectroscopy.

Quantitative Data:

The efficiency of vacuum distillation depends on the column length, packing material, reflux ratio, and the boiling point difference between the components.

| Parameter | Setting 1 | Setting 2 |

| Pressure | 1 mmHg | 0.5 mmHg |

| Head Temperature | Lower | Even Lower |

| Purity Achieved | > 98% | > 99% |

| Recovery Rate | ~80% | ~75% |

Column Chromatography

Column chromatography is an effective method for purifying polyethers, especially for removing polar impurities and oligomeric byproducts.[2][6]

Experimental Protocol: Column Chromatography

Materials:

-

Silica (B1680970) gel (200-400 mesh)

-

Eluent system (e.g., a gradient of a non-polar solvent like hexane (B92381) and a polar solvent like ethyl acetate (B1210297) or methanol)

-

Chromatography column

-

Fraction collector

Procedure:

-

Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and pack the chromatography column.

-

Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the silica gel bed.

-

Elution: Begin eluting the column with the solvent system. A gradient elution, gradually increasing the polarity of the eluent, is often effective for separating compounds with a range of polarities. For poly(ethylene glycol) methyl ethers, solvent systems like chloroform/methanol have been used.[6]

-

Fraction Collection: Collect the eluate in fractions using a fraction collector.

-

Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product. Combine the pure fractions.

-

Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Quantitative Data:

The success of chromatographic purification is dependent on the choice of stationary phase, eluent system, and column loading.

| Parameter | Method A (Silica Gel) | Method B (Alumina) |

| Eluent System | Hexane/Ethyl Acetate Gradient | Dichloromethane/Methanol Gradient |

| Purity Achieved | > 99% | > 99% |

| Recovery Rate | ~70% | ~65% |

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure. For poly(ethylene glycol) methyl ethers, characteristic peaks for the methoxy (B1213986) group (CH3O-) and the ethylene (B1197577) glycol repeating units (-OCH2CH2O-) are expected.[7][8]

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule.

-

Gas Chromatography (GC): Used to determine the purity of the final product.

This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers should adapt and optimize the described protocols based on their specific laboratory conditions and purity requirements.

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. CN104250206A - Preparation method of glycol ether - Google Patents [patents.google.com]

- 4. m.youtube.com [m.youtube.com]

- 5. CN106008177A - Method for purifying dipropylene glycol dimethyl ether - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

"physicochemical properties of Hexaethylene glycol dimethyl ether for reaction planning"

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physicochemical properties of Hexaethylene Glycol Dimethyl Ether (HEDM), also known as hexaglyme. The information contained herein is essential for meticulous reaction planning, safety assessment, and process optimization in research and development settings.

Chemical Identity and General Properties

This compound is a high-boiling, polar aprotic solvent.[1] Its structure consists of a six-unit ethylene (B1197577) glycol chain capped with methyl groups at both ends. This structure imparts unique solvency characteristics, making it suitable for a variety of chemical transformations.

Table 1: General and Calculated Physical Properties of this compound

| Property | Value | Source |

| Chemical Name | 2,5,8,11,14,17,20-Heptaoxaheneicosane | [2][3] |

| Synonyms | Hexaglyme, HEDM | |

| CAS Number | 1072-40-8 | [2][3] |

| Molecular Formula | C14H30O7 | [2][3] |

| Molecular Weight | 310.38 g/mol | [2][3] |

| Physical Form | Liquid | |

| Boiling Point | 359.0 ± 37.0 °C (Predicted) | |

| Melting Point | Not available | |

| Density | 1.020 ± 0.06 g/cm³ (Predicted) | |

| LogP (Octanol/Water) | 0.362 (Calculated) | |

| Water Solubility | Log10WS: 0.71 (Calculated) |

Spectroscopic Data

A mass spectrum of this compound is available from the NIST WebBook, providing valuable information for its identification.[4]

Physicochemical Properties for Reaction Planning

The following tables summarize key physicochemical properties of HEDM relevant to its use as a solvent and reaction medium. Where experimental data for HEDM is unavailable, trends from shorter glyme analogues are discussed.

Table 2: Thermodynamic Properties of this compound (Calculated)

| Property | Value | Unit | Source |

| Enthalpy of Formation (Ideal Gas, ΔfH°gas) | -1257.83 | kJ/mol | Joback Method |

| Gibbs Free Energy of Formation (ΔfG°) | -668.00 | kJ/mol | Joback Method |

| Enthalpy of Fusion (ΔfusH°) | 40.33 | kJ/mol | Joback Method |

| Enthalpy of Vaporization (ΔvapH°) | 63.63 | kJ/mol | Joback Method |

Note: The thermodynamic data presented above are calculated values and should be used as estimates for reaction modeling.

Density and Viscosity

Table 3: Dynamic Viscosity of this compound (Calculated)

| Temperature (K) | Dynamic Viscosity (Pa·s) | Source |

| 403.15 | 0.0003967 | Joback Method |

| 448.74 | 0.0002122 | Joback Method |

| 494.32 | 0.0001274 | Joback Method |

| 539.90 | 0.0000833 | Joback Method |

| 585.49 | 0.0000583 | Joback Method |

| 631.08 | 0.0000429 | Joback Method |

| 676.66 | 0.0000329 | Joback Method |

Note: The viscosity data are calculated and should be experimentally verified for precise reaction engineering.

Solubility

This compound is miscible with water and a range of organic solvents. Its polyether structure provides sites for hydrogen bonding with protic solvents, while the hydrocarbon backbone allows for miscibility with nonpolar substances. This versatile solubility makes it an excellent coupling agent for biphasic reaction systems.

Reactivity and Stability

Glymes, including HEDM, are generally considered to be chemically inert and stable solvents, making them suitable for reactions involving strong bases and nucleophiles.[7] They are resistant to hydrolysis and do not readily react with acids or bases under typical reaction conditions.

A critical aspect of handling and storing ethers is the potential for peroxide formation upon exposure to air and light. These peroxides can be explosive, especially when concentrated. Therefore, it is imperative to test for the presence of peroxides before heating or distilling HEDM.

Safety and Toxicology

Detailed toxicological data specifically for this compound are limited. However, information on the broader class of polyethylene (B3416737) glycols (PEGs) and their ethers suggests a low potential for acute toxicity, dermal irritation, and sensitization on healthy skin.[8] Higher molecular weight PEGs and their derivatives generally exhibit low toxicity.[8][9]

It is important to note that some shorter-chain glymes have been associated with reproductive and developmental toxicity in animal studies.[10] While the risk is generally lower for higher molecular weight glymes, appropriate personal protective equipment (PPE), including gloves and safety glasses, should always be worn when handling HEDM. Work should be conducted in a well-ventilated area or a fume hood.

Experimental Protocols

The following are generalized experimental protocols for determining key physicochemical properties, based on OECD Guidelines for the Testing of Chemicals.[4][6][11] These should be adapted and validated for this compound.

Determination of Density

-

Method: Oscillating U-tube densitometer (OECD Guideline 109).

-

Procedure:

-

Calibrate the instrument with two certified reference standards (e.g., dry air and ultrapure water) at the desired temperature.

-

Inject the HEDM sample into the measuring cell, ensuring no air bubbles are present.

-

Allow the temperature of the sample to equilibrate.

-

Record the oscillation period and calculate the density based on the instrument's calibration constants.

-

Repeat the measurement at various temperatures to establish the temperature-density relationship.

-

Determination of Viscosity

-

Method: Capillary viscometer or a rotational viscometer (OECD Guideline 114).

-

Procedure (Capillary Viscometer):

-

Select a viscometer of the appropriate size for the expected viscosity of HEDM.

-

Introduce a known volume of the sample into the viscometer.

-

Place the viscometer in a constant temperature bath until thermal equilibrium is reached.

-

Measure the time it takes for the liquid to flow between two marked points.

-

Calculate the kinematic viscosity using the viscometer constant.

-

Determine the dynamic viscosity by multiplying the kinematic viscosity by the density of the sample at the same temperature.

-

Peroxide Test

-

Method: Qualitative test using potassium iodide.

-

Procedure:

-

To 1 mL of HEDM in a test tube, add 1 mL of a freshly prepared 10% potassium iodide solution in glacial acetic acid.

-

Shake the mixture and observe any color change.

-

A yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.

-

Alternatively, commercial peroxide test strips can be used for a semi-quantitative measurement.

-

Logical Workflow for Utilizing HEDM in Reaction Planning

The following diagram illustrates a logical workflow for incorporating this compound into a chemical reaction plan, from initial consideration to post-reaction workup.

Caption: Workflow for HEDM in Reaction Planning.

References

- 1. Hexaethylene glycol(2615-15-8) IR Spectrum [chemicalbook.com]

- 2. This compound (CAS 1072-40-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. path.web.ua.pt [path.web.ua.pt]

- 7. POLYETHYLENE GLYCOL DIMETHYL ETHER - Ataman Kimya [atamanchemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Hexaethylene Glycol Dimethyl Ether

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles of hexaethylene glycol dimethyl ether, also known as hexaglyme. It is intended to be a valuable resource for professionals in research, science, and drug development, offering detailed information on its properties, synthesis, and applications.

Physicochemical Properties

This compound is a high-boiling, aprotic, and polar solvent belonging to the glyme family. Its unique properties, such as its ability to solvate cations, make it a valuable compound in various chemical and pharmaceutical applications.

| Property | Value |

| CAS Number | 1072-40-8 |

| Molecular Formula | C₁₄H₃₀O₇ |

| Molecular Weight | 310.38 g/mol [1][2] |

| Appearance | Liquid |

| Density | 1.02 g/cm³[1] |

| Boiling Point | 359 °C at 760 mmHg |

| Flash Point | 136.5 °C |

| Vapor Pressure | 5.08E-05 mmHg at 25°C |

| Refractive Index | 1.433 |

| LogP | 0.36220 |

Synthesis of this compound

The most common and straightforward method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of hexaethylene glycol to form the corresponding dialkoxide, which then undergoes a nucleophilic substitution reaction with a methyl halide.

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

Hexaethylene glycol

-

Sodium hydride (NaH) or other suitable base

-

Methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄)

-

Anhydrous tetrahydrofuran (B95107) (THF) or other suitable aprotic solvent

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a nitrogen or argon inlet is charged with a suspension of sodium hydride (2.2 equivalents) in anhydrous THF.

-

Deprotonation: A solution of hexaethylene glycol (1 equivalent) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 1-2 hours, or until the evolution of hydrogen gas ceases, indicating the complete formation of the dialkoxide.

-

Methylation: The reaction mixture is cooled back to 0 °C, and methyl iodide (2.5 equivalents) is added dropwise via the dropping funnel. After the addition is complete, the mixture is stirred at room temperature overnight.

-

Workup: The reaction is carefully quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by fractional distillation under high vacuum to yield pure this compound.

Spectroscopic Data

The structural confirmation of this compound is typically achieved through various spectroscopic techniques.

| Spectroscopic Data | Key Features |

| Mass Spectrometry (EI) | The electron ionization mass spectrum shows characteristic fragmentation patterns for poly(ethylene glycol) dimethyl ethers, with major ions observed at m/z 59, 103, 147, etc., corresponding to [CH₃(OCH₂CH₂)n]⁺ fragments.[3] |

| ¹H NMR | The proton NMR spectrum is expected to show a singlet for the terminal methyl protons and a complex multiplet for the ethylene (B1197577) glycol protons. |

| ¹³C NMR | The carbon NMR spectrum will display distinct signals for the methyl carbons and the ethylene glycol carbons. |

| Infrared (IR) | The IR spectrum will be characterized by strong C-O-C stretching vibrations typical of ethers. |

Applications in Research and Drug Development

This compound and other higher glymes are gaining attention in the pharmaceutical industry due to their favorable properties.

PROTAC Linker

One of the most significant applications of this compound in modern drug development is its use as a linker in Proteolysis Targeting Chimeras (PROTACs).[4] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[4] The polyethylene (B3416737) glycol chain of hexaglyme provides the necessary length and flexibility for the linker to span the distance between the E3 ligase and the target protein, facilitating the formation of a productive ternary complex.[4]

Solvent and Excipient

Glymes are recognized for their excellent solvent properties, being able to dissolve a wide range of compounds.[5] Higher glymes, like this compound, have low volatility and are considered more environmentally benign than many common organic solvents.[5] In pharmaceutical formulations, related compounds like diethylene glycol monoethyl ether have been used as penetration enhancers, surfactants, and solubilizers.[6] While specific data for this compound as a pharmaceutical excipient is limited, its properties suggest potential for similar applications, particularly in topical and parenteral formulations where solubility enhancement of poorly soluble active pharmaceutical ingredients (APIs) is required.

Safety and Handling

While higher glymes are generally considered to have lower toxicity than their shorter-chain counterparts, proper handling and safety precautions are essential.[7]

General Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[8]

-

Avoid inhalation of vapors and contact with skin and eyes.[8]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8]

-

Keep containers tightly closed when not in use.[8]

-

Store in a cool, dry place away from heat and sources of ignition.[8]

Toxicity:

-

Lower molecular weight glymes have been shown to have reproductive and developmental toxicity.[9][10]

-

The European Union regulates products containing some lower glymes with warnings about potential harm to fertility or the unborn child.[10]

First Aid Measures:

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

-

Skin Contact: Wash the affected area with soap and water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.

References

- 1. This compound | 1072-40-8 | FH15643 [biosynth.com]

- 2. 1072-40-8 | this compound - Moldb [moldb.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | CAS#:1072-40-8 | Chemsrc [chemsrc.com]

- 5. Glymes as versatile solvents for chemical reactions and processes: from the laboratory to industry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Glyme-based electrolytes: suitable solutions for next-generation lithium batteries - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC03996B [pubs.rsc.org]

- 8. chemicalbook.com [chemicalbook.com]

- 9. Glymes as Versatile Solvents for Chemical Reactions and Processes: from the Laboratory to Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glymes: The Next Big Group Of Chemicals That Everyone Is Going To Freak Out About - Fast Company [fastcompany.com]

Navigating the Solvent Landscape: A Technical Guide to the Solubility of Hexaethylene Glycol Dimethyl Ether

For Researchers, Scientists, and Drug Development Professionals

Hexaethylene glycol dimethyl ether, a member of the glyme family of solvents, is a high-boiling, polar aprotic solvent with applications in organic synthesis, electrochemistry, and formulation science. Its utility is often dictated by its solubility characteristics in various organic media. This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents, supported by available data and generalized experimental protocols for solubility determination.

Understanding Solubility Behavior

The solubility of this compound is governed by its molecular structure, which features a flexible polyether chain capped with two methyl groups. This structure imparts both hydrophilic (due to the ether oxygens) and lipophilic (due to the alkyl groups) characteristics, allowing for a broad range of miscibility with many common organic solvents. Generally, as a polyether, it exhibits good solubility in a wide array of solvent classes.

Solubility Profile of this compound

| Solvent Class | Solvent | Expected Solubility | Notes |

| Alcohols | Methanol | Slightly Soluble to Miscible | Lower alcohols are generally good solvents for polyethylene (B3416737) glycol dimethyl ethers (PEGDMEs). |

| Ethanol (B145695) | Slightly Soluble to Miscible | Similar to methanol, ethanol is expected to be a good solvent for PEGDMEs. A related compound is described as slightly soluble in ethanol.[1] | |

| Ketones | Acetone | Miscible | Shorter-chain glymes show high miscibility with acetone. |

| Ethers | Diethyl Ether | Soluble | A similar compound is reported to be soluble in ethyl ether.[1] |

| Tetrahydrofuran (THF) | Miscible | THF is a common solvent for polyethers. | |

| Esters | Ethyl Acetate | Soluble | Generally, PEGDMEs exhibit good solubility in esters. |

| Aromatic Hydrocarbons | Toluene | Soluble | PEGDMEs are generally soluble in aromatic hydrocarbons. |

| Halogenated Hydrocarbons | Dichloromethane | Soluble | PEGDMEs are soluble in chlorinated solvents. |

| Chloroform | Slightly Soluble | Indicated as slightly soluble in at least one source. | |

| Carbon Tetrachloride | Soluble | A related compound is reported to be soluble in carbon tetrachloride.[1] | |

| Alkanes | Hexane | Insoluble | PEGs are generally insoluble in alkanes like hexane. |

Note: "Miscible" implies solubility in all proportions. "Soluble" indicates a high degree of solubility, though not necessarily in all proportions. "Slightly Soluble" suggests limited solubility. These estimations are based on the general behavior of polyethylene glycol dimethyl ethers and data for analogous compounds. For critical applications, experimental verification is strongly recommended.

Experimental Protocol for Determining Miscibility

For a precise understanding of the solubility of this compound in a specific solvent, experimental determination is necessary. A common and straightforward method for assessing the miscibility of two liquids is through visual observation.

Objective:

To determine if this compound is miscible with a given organic solvent at a specific temperature (e.g., room temperature).

Materials:

-

This compound (high purity)

-

Solvent of interest (high purity)

-

Calibrated glass test tubes or vials with closures

-

Pipettes or graduated cylinders for accurate volume measurement

-

Vortex mixer (optional)

Procedure:

-

Preparation: Ensure all glassware is clean and dry to avoid contamination. Perform the experiment in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses and gloves.

-

Initial Mixture: In a clean test tube, add a specific volume of the solvent of interest (e.g., 1 mL).

-

Titration with Solute: To the solvent, add a small, known volume of this compound (e.g., 0.1 mL).

-

Mixing: Securely cap the test tube and invert it several times or use a vortex mixer to ensure thorough mixing.

-

Observation: Allow the mixture to stand for a few minutes and observe.

-

Miscible: If the mixture remains a single, clear phase with no visible separation or cloudiness, the two liquids are miscible at this ratio.

-

Immiscible or Partially Soluble: If two distinct layers form, or if the solution becomes cloudy or turbid, the liquids are immiscible or only partially soluble.

-

-

Incremental Addition: Continue adding small increments of this compound, mixing and observing after each addition, until a significant portion of the total volume has been added (e.g., until a 1:1 volume ratio is reached, or until immiscibility is observed).

-

Reverse Titration: To confirm miscibility across all concentrations, it is also recommended to perform a reverse titration, where the solvent of interest is incrementally added to a known volume of this compound.

-

Temperature Control: For more rigorous studies, the temperature of the mixture should be controlled using a water bath or other temperature-controlled environment.

Logical Workflow for Solubility Determination and Data Presentation

The process of determining and presenting the solubility of a compound like this compound can be visualized as a logical workflow. This workflow ensures a systematic approach from initial investigation to final data dissemination.

Caption: Workflow for Solubility Data Guide Creation.

Conclusion

This compound is a versatile solvent with broad solubility in many common organic solvents, a characteristic attributed to its polyether structure. While precise quantitative data remains sparse for a comprehensive range of solvents, qualitative assessments and data from analogous compounds provide a strong indication of its solubility profile. For applications requiring precise solubility information, the experimental protocol outlined provides a straightforward method for determination. This guide serves as a valuable resource for researchers and professionals in understanding and utilizing the solvent properties of this compound.

References

Hexaethylene Glycol Dimethyl Ether: A Technical Guide to Safe Handling, and Disposal

For Researchers, Scientists, and Drug Development Professionals

Hexaethylene glycol dimethyl ether, a member of the glyme family of solvents, is utilized in various research and development applications, including as a solvent and in the synthesis of complex molecules. Due to its chemical properties, a thorough understanding of its safety, handling, and disposal is paramount for ensuring the well-being of laboratory personnel and minimizing environmental impact. This guide provides an in-depth overview of the known safety data, handling procedures, and disposal guidelines for this compound, drawing upon information from related glycol ethers where specific data is not available.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The table below summarizes the key properties of this compound.

| Property | Value | Reference |

| CAS Number | 1072-40-8 | [1] |

| Molecular Formula | C₁₄H₃₀O₇ | [1] |

| Molecular Weight | 310.38 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 359 °C at 760 mmHg | [2] |

| Density | 1.02 g/cm³ | [2] |

| Flash Point | 136.5 °C | [2] |

| Solubility | Miscible with water | [2] |

| Vapor Pressure | 5.08E-05 mmHg at 25°C | [2] |

Toxicological Information

For context, the following table presents oral LD50 values for related glycol ethers.

| Compound | Species | Oral LD50 | Reference |

| Ethylene (B1197577) glycol dimethyl ether | Rat | 775 mg/kg | [2] |

| Ethylene glycol dimethyl ether | Mouse | 3200 mg/kg | [2] |

| Ethylene glycol dimethyl ether | Rabbit | 320 mg/kg | [2] |

| Tetraethylene Glycol Dimethyl Ether | Rat | 5140 mg/kg | [4] |

General Health Hazards of Related Glycol Ethers:

-

Inhalation: Inhalation of vapors may cause respiratory tract irritation. High concentrations of related glycol ethers can cause central nervous system depression.[2]

-

Skin Contact: May cause skin irritation upon prolonged or repeated contact. Glycol ethers can be absorbed through the skin.[2]

-

Eye Contact: May cause eye irritation.[2]

-

Ingestion: May cause irritation of the digestive tract.[2]

-

Chronic Exposure: Prolonged or repeated exposure to some ethylene glycol ethers has been associated with adverse reproductive and developmental effects in laboratory animals.[2][5][6]

Occupational Exposure Limits

Currently, there are no specific occupational exposure limits (OELs) established by major regulatory bodies such as OSHA, NIOSH, or ACGIH for this compound. In the absence of specific OELs, it is prudent to handle this compound with high caution and to keep exposure to the lowest achievable level. For comparison, established OELs for other glycol ethers are provided in the table below.

| Compound | Agency | TWA | STEL/Ceiling | Reference |

| Hexylene Glycol | NIOSH | - | 25 ppm (Ceiling) | [7] |

| Hexylene Glycol | ACGIH | 25 ppm (TWA) | 50 ppm (STEL) | [7] |

| Ethylene glycol dimethyl ether | Ontario (Canada) | 5 ppm (TWA) | - | [8] |

Safety and Handling

Given the potential hazards, strict adherence to safety protocols is mandatory when handling this compound.

4.1. Engineering Controls:

-

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[9]

-

Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[10]

4.2. Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are required.[10]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[2][11] All protective clothing should be inspected before use and replaced if damaged.

-

Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge should be used.[2][11] Respirator use must be in accordance with the institution's respiratory protection program.

4.3. General Hygiene Practices:

-

Avoid contact with skin, eyes, and clothing.[12]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[12]

-

Wash hands thoroughly after handling.[12]

First Aid Measures

In the event of exposure, immediate action is critical.

| Exposure Route | First Aid Procedure | Reference |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [2] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. | [2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention. | [2] |

| Ingestion | Do NOT induce vomiting. Wash mouth out with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [2] |

Accidental Release and Spill Cleanup

In the event of a spill, follow these procedures:

-

Evacuate: Immediately evacuate the area of all non-essential personnel.[10]

-

Ventilate: Ensure the area is well-ventilated, but avoid directing airflow towards individuals.

-

Contain: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill.[2] Do not use combustible materials such as sawdust.

-

Cleanup: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[2][10]

-

Decontaminate: Clean the spill area thoroughly with soap and water.[9]

-

Report: Report the incident to the appropriate environmental health and safety personnel.

Storage and Disposal

Proper storage and disposal are crucial for safety and environmental protection.

7.1. Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[12]

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.[2]

-

Prolonged exposure to air and sunlight may lead to the formation of unstable peroxides.[2] Containers should be dated upon receipt and opening.

7.2. Disposal:

-

Dispose of waste this compound and contaminated materials as hazardous waste in accordance with all local, state, and federal regulations.[13][14]

-

Do not dispose of down the drain or in the regular trash.[13]

-

Waste containers should be clearly labeled as hazardous waste.[15]

Experimental Protocols and Visualizations

8.1. Generalized Experimental Workflow for In Vivo Oral Toxicity Testing (Based on OECD Guideline 423)

The following diagram illustrates a generalized workflow for an acute oral toxicity study, a common method for assessing the toxicity of a new chemical.

8.2. Generalized Metabolic Pathway of Ethylene Glycol Ethers

The toxicity of many ethylene glycol ethers is linked to their metabolism. The following diagram illustrates a generalized metabolic pathway.

References

- 1. This compound (CAS 1072-40-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 3. ecetoc.org [ecetoc.org]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. stacks.cdc.gov [stacks.cdc.gov]

- 6. Reproductive toxicity of the glycol ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HEXYLENE GLYCOL | Occupational Safety and Health Administration [osha.gov]

- 8. westliberty.edu [westliberty.edu]

- 9. research.uga.edu [research.uga.edu]

- 10. fishersci.com [fishersci.com]

- 11. egle.state.mi.us [egle.state.mi.us]

- 12. chemstock.ae [chemstock.ae]

- 13. Hazardous Waste Disposal [cool.culturalheritage.org]

- 14. How to Dispose of Glycol Safely, Sustainably and Legally [clearwatershelton.com]

- 15. ethz.ch [ethz.ch]

In-Depth Technical Guide: Molecular Structure and Conformational Analysis of Hexaethylene Glycol Dimethyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexaethylene glycol dimethyl ether, also known as hexaglyme, is a member of the glyme family of solvents, which are polyethers with the general formula CH₃O(CH₂CH₂O)ₙCH₃. With n=6, it possesses a flexible chain-like structure that gives rise to a complex conformational landscape. This document provides a comprehensive technical overview of the molecular structure and conformational analysis of this compound, intended for researchers in chemistry, materials science, and pharmacology where this and similar polyethers are frequently utilized as solvents, phase-transfer catalysts, and components of drug delivery systems.

Molecular Structure

Data Presentation: Geometric Parameters

The following table summarizes the typical bond lengths, bond angles, and dihedral angles for the backbone of oligo(ethylene glycol) dimethyl ethers, which are representative of the local geometry in this compound. These values are derived from computational studies and crystal structures of related compounds.

| Parameter | Atoms Involved | Typical Value |

| Bond Lengths | ||

| C-C | 1.52 - 1.54 Å | |

| C-O | 1.41 - 1.43 Å | |

| C-H | 1.09 - 1.11 Å | |

| Bond Angles | ||

| C-O-C | 111° - 113° | |

| O-C-C | 108° - 110° | |

| H-C-H | 107° - 109° | |

| Dihedral Angles | ||

| C-O-C-C | ~180° (trans) | |

| O-C-C-O | ~±60° (gauche) |

Conformational Analysis

The conformational preference of this compound is a critical determinant of its physical and chemical properties, including its solvation capabilities and ability to complex with cations. The polyether chain is not a random coil in solution but exhibits a distinct local conformational preference.

The dominant conformational motif for the O-C-C-O and C-O-C-C segments of the backbone is the trans-gauche-trans (TGT) arrangement. Specifically, the C-O bonds tend to adopt a trans conformation (dihedral angle of approximately 180°), while the C-C bonds favor a gauche conformation (dihedral angle of approximately ±60°). This TGT preference leads to a helical, crown-ether-like conformation in non-polar environments, which is crucial for its ability to chelate cations. In polar solvents like water, the conformational landscape becomes more complex, with a higher population of different conformers.

Experimental and Computational Protocols

A comprehensive understanding of the conformational landscape of this compound is achieved through a combination of experimental and computational techniques.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the solution-state conformation of flexible molecules like this compound.

-

Sample Preparation:

-

Dissolve a known concentration of high-purity this compound in a suitable deuterated solvent (e.g., CDCl₃ for non-polar environments, or D₂O for aqueous environments).

-

Transfer the solution to a high-precision NMR tube.

-

For studies involving cation complexation, a stoichiometric amount of a salt (e.g., LiClO₄, NaCl) is added to the solution.

-

-

Data Acquisition:

-

Acquire high-resolution ¹H and ¹³C NMR spectra.

-

Perform two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to aid in peak assignment.

-

To probe through-space interactions that are indicative of specific conformations, Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY) are conducted.

-

Measure spin-spin coupling constants (J-couplings), as their magnitudes can be related to dihedral angles via the Karplus equation.

-

-

Data Analysis:

-

Assign all proton and carbon resonances.

-

Analyze changes in chemical shifts upon addition of salts to identify coordination sites.

-

Quantify NOE cross-peak intensities to determine inter-proton distances, which can be used as constraints in molecular modeling.

-

Use measured J-couplings to estimate the population of different rotamers around the C-C and C-O bonds.

-

2. X-ray Crystallography

While obtaining a single crystal of neat this compound can be challenging due to its flexibility, co-crystallization with metal salts can yield crystals suitable for X-ray diffraction.

-

Methodology:

-

Prepare a saturated solution of this compound and a chosen metal salt (e.g., HgCl₂, CdCl₂) in an appropriate solvent.

-

Employ slow evaporation, vapor diffusion, or cooling techniques to promote crystal growth.

-

Mount a suitable single crystal on a goniometer.

-

Collect diffraction data using a single-crystal X-ray diffractometer.

-

Solve the crystal structure using direct methods or Patterson synthesis and refine the atomic positions to obtain precise bond lengths, bond angles, and dihedral angles of the molecule in its complexed state.

-

Computational Protocols

1. Quantum Mechanics (Ab Initio/DFT) Calculations

These methods provide highly accurate information about the geometries and relative energies of different conformers.

-

Methodology:

-

Construct an initial 3D model of this compound.

-

Perform a conformational search using a lower-level theory or molecular mechanics to identify potential low-energy conformers.

-

For each identified conformer, perform a full geometry optimization using a higher level of theory, such as Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, cc-pVTZ).[5]

-

Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies).

-

Calculate the relative energies of the conformers to determine the most stable structures and construct a conformational energy landscape.

-

2. Molecular Dynamics (MD) Simulations

MD simulations allow for the exploration of the conformational space of this compound over time in a simulated environment (e.g., in a solvent box).

-

Methodology:

-

Choose a suitable force field that is well-parameterized for polyethers (e.g., OPLS-AA, CHARMM).

-

Place one or more this compound molecules in a simulation box, solvated with a chosen solvent model (e.g., TIP3P water, or an implicit solvent model).

-

Energy-minimize the system to remove any unfavorable steric clashes.

-

Gradually heat the system to the desired temperature and equilibrate it under constant temperature and pressure (NPT ensemble).

-

Run a production simulation for a sufficient length of time (nanoseconds to microseconds) to adequately sample the conformational space.

-

Analyze the trajectory to determine the populations of different dihedral angles, end-to-end distances, and radius of gyration to characterize the conformational behavior of the molecule.

-

Visualization of Conformational Analysis Workflow

The following diagram illustrates a typical workflow for a comprehensive conformational analysis of this compound, integrating both experimental and computational approaches.

Conclusion

The molecular structure and conformational behavior of this compound are governed by a delicate balance of steric and electronic effects, leading to a preference for a helical TGT conformation in the polyether backbone. A thorough understanding of its conformational landscape is essential for predicting its properties and designing new applications. The integrated use of experimental techniques like NMR and X-ray crystallography, alongside computational methods such as DFT and MD simulations, provides a powerful approach to elucidating the complex structural dynamics of this versatile molecule.

References

- 1. Tetraglyme | C10H22O5 | CID 8925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 3. escholarship.org [escholarship.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Investigation of alkali and alkaline earth solvation structures in tetraglyme solvent - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP02939H [pubs.rsc.org]

"comprehensive literature review on Hexaethylene glycol dimethyl ether"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexaethylene glycol dimethyl ether, also known as bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl) ether or Glyme-7, is a high-boiling, polar aprotic solvent belonging to the glyme family of ethers. Its unique properties, including its ability to solvate cations and its biocompatibility, have led to its use in a variety of scientific and industrial applications. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its physicochemical properties, synthesis, and key applications in research and drug development.

Physicochemical Properties

This compound is a colorless liquid with a high boiling point and good thermal stability. Its chemical structure consists of a six-unit ethylene (B1197577) glycol chain capped with methyl groups at both ends. This structure imparts both hydrophilic (ethylene glycol chain) and lipophilic (methyl ether end groups) characteristics to the molecule. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 1,2-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)ethane | |

| Synonyms | Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl) ether, Glyme-7, HEGDE | |

| CAS Number | 1072-40-8 | |

| Molecular Formula | C14H30O7 | |

| Molecular Weight | 310.39 g/mol | |

| Appearance | Colorless liquid | |

| Density | 1.011 g/cm³ at 20 °C | |

| Boiling Point | 338-340 °C at 760 mmHg | |

| Melting Point | -25 °C | |

| Flash Point | 163 °C | |

| Solubility | Soluble in water and many organic solvents | |

| Refractive Index | 1.439 at 20 °C |

Synthesis of this compound

General Williamson Ether Synthesis Protocol

A generalized experimental workflow for the synthesis of glymes via the Williamson ether synthesis is depicted below. This typically involves the deprotonation of a polyethylene (B3416737) glycol with a strong base to form the alkoxide, followed by reaction with a methylating agent.

Generalized Williamson Ether Synthesis for this compound.

Key Experimental Considerations:

-

Solvent: Anhydrous aprotic solvents such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are typically used to prevent the reaction of the strong base with protic solvents.

-

Base: Sodium hydride (NaH) is a common choice for deprotonating the hydroxyl groups of the polyethylene glycol.

-

Methylating Agent: Methyl iodide or dimethyl sulfate (B86663) are effective methylating agents.

-

Temperature: The reaction is often carried out at elevated temperatures to ensure completion.[1]

-

Purification: The final product is typically purified by distillation under reduced pressure to remove the solvent and any unreacted starting materials.

Another potential synthetic route is through phase-transfer catalysis, which can facilitate the reaction between the water-soluble alkoxide and the organic-soluble alkylating agent.[2]

Applications in Research and Drug Development

PROTAC Linker

One of the most significant and emerging applications of this compound is as a linker in Proteolysis Targeting Chimeras (PROTACs).[3][4] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by recruiting them to an E3 ubiquitin ligase.[3] The linker plays a critical role in a PROTAC's efficacy by controlling the distance and orientation between the target protein and the E3 ligase.

The polyethylene glycol (PEG) chain of this compound offers several advantages as a PROTAC linker:

-

Solubility: The hydrophilic nature of the PEG chain can improve the overall solubility of the PROTAC molecule.[5]

-

Flexibility: The flexible nature of the ether linkages allows for optimal positioning of the two ends of the PROTAC for effective ternary complex formation.

-

Biocompatibility: PEG is a well-established biocompatible polymer, which is advantageous for in vivo applications.

The general structure of a PROTAC and the role of the linker are illustrated below.

Role of this compound as a PROTAC Linker.

A general protocol for incorporating a PEG linker into a PROTAC involves multi-step organic synthesis. While a specific protocol for this compound is not available, a representative two-step synthesis using a hydroxy-PEG-acid linker is as follows:

-

Amide Coupling to POI Ligand: The carboxylic acid end of the linker is coupled to an amine-functionalized "protein of interest" (POI) ligand.

-

Activation and Coupling to E3 Ligase Ligand: The hydroxyl end of the linker is activated (e.g., by tosylation) and then coupled to an amine-containing E3 ligase ligand.[5]

Gas Chromatography Stationary Phase

Polyethylene glycol (PEG) derivatives are widely used as stationary phases in gas chromatography (GC) for the separation of polar analytes.[6][7] The ether oxygens in the PEG backbone can participate in hydrogen bonding and dipole-dipole interactions with polar sample components, leading to their retention and separation. While specific methods detailing the use of this compound as a stationary phase are not prevalent, the general principles of using PEG phases apply.

General GC Method Parameters for a PEG-based Column:

-

Column: A capillary column coated with a PEG-based stationary phase.

-

Carrier Gas: Helium or hydrogen are common choices.

-

Injector Temperature: Typically set above the boiling point of the highest-boiling analyte.

-

Oven Temperature Program: A temperature gradient is often used to elute a wide range of compounds. The program starts at a lower temperature to separate volatile components and ramps up to a higher temperature to elute less volatile compounds.

-

Detector: A flame ionization detector (FID) is commonly used for organic compounds.

The logical workflow for developing a GC method using a PEG-based stationary phase is outlined below.

Workflow for GC Method Development with a PEG Stationary Phase.

Signaling Pathways and Toxicology

Currently, there is no specific information in the scientific literature detailing any direct involvement of this compound in biological or chemical signaling pathways.

The toxicology of glycol ethers as a class has been studied.[8][9][10][11] In general, glycol ethers can be absorbed through inhalation, ingestion, and dermal contact.[11] Metabolism often occurs via alcohol dehydrogenase to form alkoxyacetic acids, which are responsible for the observed toxicity.[9] However, specific toxicological data for this compound is limited. It is important to handle this compound with appropriate safety precautions as with any chemical substance in a laboratory setting.

Conclusion

This compound is a versatile compound with established and emerging applications in scientific research. Its well-defined physicochemical properties make it a useful solvent and its unique structural features are being leveraged in the exciting field of PROTACs. While detailed experimental protocols for its synthesis and specific applications are not always readily available, this guide provides a comprehensive overview of the current knowledge and a framework for its use in the laboratory. Further research into its biological interactions and specific applications is warranted to fully explore the potential of this molecule.

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. pp.bme.hu [pp.bme.hu]

- 3. This compound | CAS#:1072-40-8 | Chemsrc [chemsrc.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. Analysis and Comparison of Gas Chromatographic Columns with Polyethylene Glycol Stationary Phase - ProQuest [proquest.com]

- 7. GC Tech Tip: ParametersTo Consider for GC Column | Phenomenex [phenomenex.com]

- 8. ecetoc.org [ecetoc.org]

- 9. Glycol Ether Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Glycol Ethers Research and in-depth Studies - Glycol Ethers Online [glycol-ethers.eu]

- 11. ww2.arb.ca.gov [ww2.arb.ca.gov]

"the discovery and historical development of Hexaethylene glycol dimethyl ether"

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and historical development of Hexaethylene Glycol Dimethyl Ether (also known as Hexaglyme). We delve into the foundational synthesis, evolution of production methods, and the expanding applications of this versatile polyether, from its early beginnings to its contemporary role in cutting-edge research.

Discovery and Early Synthesis: Building on the Foundation of Polyethers

The journey of this compound is intrinsically linked to the discovery of its parent compound, polyethylene (B3416737) glycol (PEG). In 1859, the scientific community was introduced to polyethylene glycols through the independent work of two chemists: A.V. Lourenço and Charles Adolphe Wurtz.[1][2] Lourenço's method involved heating ethylene (B1197577) glycol with ethylene dibromide, followed by fractional distillation to isolate the oligomers.[1] This pioneering work laid the groundwork for the synthesis of a wide array of polyether compounds.

While a definitive first synthesis of this compound is not prominently documented in readily available historical records, its preparation follows the well-established principles of ether synthesis, most notably the Williamson ether synthesis, developed by Alexander Williamson in 1850. This reaction involves the reaction of an alkoxide with an alkyl halide.

The logical synthetic precursor to this compound is hexaethylene glycol. The dimethyl ether is then formed by the methylation of the terminal hydroxyl groups of the glycol.

Evolution of Synthesis Methodologies

The primary method for the synthesis of this compound and other glymes has been the Williamson ether synthesis. The general reaction involves the deprotonation of hexaethylene glycol to form the dialkoxide, which then reacts with a methylating agent.

Historical Laboratory Synthesis: The Williamson Ether Synthesis

A representative historical laboratory-scale synthesis based on the Williamson methodology would involve the following steps:

-

Deprotonation of Hexaethylene Glycol: Hexaethylene glycol is treated with a strong base, such as sodium metal or sodium hydride, in an inert solvent to form the corresponding disodium (B8443419) alkoxide.

-

Methylation: The resulting dialkoxide is then reacted with a methylating agent, typically a methyl halide (e.g., methyl iodide or methyl bromide) or dimethyl sulfate, to yield this compound.

-

Workup and Purification: The reaction mixture is then quenched, and the product is isolated and purified, often through distillation or chromatography.

Industrial Production Methods

For larger-scale industrial production, the synthesis of polyethylene glycol ethers often involves the direct reaction of ethylene oxide with methanol (B129727) in the presence of a catalyst. This process can be tailored to produce a range of polyethylene glycol dimethyl ethers with varying chain lengths. The reaction is typically carried out under pressure and at elevated temperatures. Alkaline catalysts like sodium hydroxide (B78521) or potassium hydroxide are commonly used to prepare lower molecular weight polyethylene glycols.[2]

The industrial production of polyethylene glycols, the precursors to their dimethyl ethers, saw a significant milestone with the introduction of CARBOWAX by Dow Chemical Company in 1940.[1] This marked the beginning of the large-scale availability of these polymers, which in turn facilitated the production and application of their derivatives.

Physicochemical Properties

This compound is a clear, colorless liquid with a high boiling point and good thermal stability. Its unique properties as a polar aprotic solvent have made it valuable in a variety of chemical applications.

| Property | Value |

| Molecular Formula | C₁₄H₃₀O₇ |

| Molecular Weight | 310.38 g/mol |

| CAS Number | 1072-40-8 |

| Boiling Point | 359 °C at 760 mmHg |

| Density | 1.02 g/cm³ |

| Solubility | Soluble in water and many organic solvents |

Historical and Modern Applications

The applications of this compound have evolved significantly since the broader class of glymes became more widely available.

Early Applications

Initially, glymes, including by extension the longer-chain variants, found use as:

-

Solvents: Their high boiling points and stability made them suitable as reaction media for various organic syntheses.

-

Gas Absorption: The ability of polyethers to solvate various gases led to their use in gas purification processes.

Modern Applications

In recent years, the applications of this compound have expanded into more specialized and high-tech areas:

-

Battery Technology: Glyme-based electrolytes are being extensively researched for next-generation lithium batteries due to their stability and safety profiles.[3]

-

Drug Development (PROTACs): A significant modern application is its use as a PEG-based linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that utilize the cell's natural protein degradation machinery to target and eliminate disease-causing proteins. The this compound moiety provides the necessary spacing and solubility for the two active ends of the PROTAC molecule.

-

Organic Synthesis: It continues to be a valuable solvent and reagent in various organic reactions, including its use in the oxidative scission of aromatic olefins.[4][5]

Experimental Protocols

Representative Laboratory Synthesis of this compound

Objective: To synthesize this compound from Hexaethylene Glycol via the Williamson ether synthesis.

Materials:

-

Hexaethylene Glycol

-

Sodium Hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Methyl Iodide

-

Saturated aqueous Ammonium (B1175870) Chloride solution

-

Anhydrous Magnesium Sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), a solution of Hexaethylene Glycol in anhydrous THF is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Sodium hydride (2.2 equivalents) is carefully added portion-wise to the stirred solution at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2 hours to ensure complete formation of the dialkoxide.

-

The reaction mixture is cooled to 0 °C, and methyl iodide (2.5 equivalents) is added dropwise.

-

The mixture is then stirred at room temperature overnight.

-

The reaction is cautiously quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation or column chromatography to yield pure this compound.

Conclusion

From its conceptual origins in the mid-19th century with the discovery of polyethylene glycols to its modern-day applications in advanced materials and medicine, this compound has had a significant, albeit often understated, history. Its development is a testament to the enduring utility of fundamental organic reactions like the Williamson ether synthesis and the continuous drive to create molecules with unique and valuable properties. As research in areas such as energy storage and targeted protein degradation continues to advance, the role of precisely engineered polyethers like this compound is likely to become even more prominent.

References

- 1. Polyethylene glycol (PEG) | Description, History, & Uses | Britannica [britannica.com]

- 2. Polyethylene glycol - Wikipedia [en.wikipedia.org]

- 3. Glyme-based electrolytes: suitable solutions for next-generation lithium batteries - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Poly(ethylene glycol) dimethyl ether mediated oxidative scission of aromatic olefins to carbonyl compounds by molecular oxygen - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Strategic Application of Hexaethylene Glycol Dimethyl Ether in PROTAC Design and Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1] The design of these heterobifunctional molecules, which consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker, is a multifaceted process. The linker, far from being a simple spacer, plays a critical role in determining the efficacy, solubility, and pharmacokinetic properties of the PROTAC.[2] Among the various linker types, those based on polyethylene (B3416737) glycol (PEG) have gained prominence. This document details the role and application of a specific PEG linker, Hexaethylene glycol dimethyl ether, in the design and synthesis of PROTACs.

Introduction to this compound in PROTACs

This compound is a member of the PEG family of linkers, which are widely incorporated into PROTAC structures.[3] Statistical analysis of published PROTACs reveals that PEG and alkyl chains are the most common linker motifs.[3] The ethylene (B1197577) glycol units in these linkers impart hydrophilicity, which can significantly enhance the aqueous solubility of the often large and lipophilic PROTAC molecules.[] This improved solubility is a crucial factor in the developability of a PROTAC as a therapeutic agent.

The flexible nature of PEG linkers, including this compound, allows the PROTAC to adopt multiple conformations, increasing the likelihood of forming a stable and productive ternary complex between the POI and the E3 ligase.[5] This ternary complex formation is the cornerstone of PROTAC-mediated protein degradation.[5] Furthermore, the length of the PEG linker is a critical parameter that can be systematically varied to optimize the geometry of this complex for efficient ubiquitination of the target protein.[6]

Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy

Table 1: Illustrative Physicochemical Properties of PROTACs with Varying PEG Linker Lengths

| PROTAC | Linker Composition | Molecular Weight (Da) | cLogP | Topological Polar Surface Area (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Rotatable Bonds |

| PROTAC A | Alkyl Chain | 850.5 | 3.5 | 165.0 | 3 | 12 | 25 |

| PROTAC B | PEG2 | 895.0 | 3.1 | 178.0 | 3 | 13 | 28 |

| PROTAC C | PEG4 | 983.1 | 2.7 | 204.0 | 3 | 15 | 34 |

| PROTAC D | PEG6 | 1071.2 | 2.3 | 230.0 | 3 | 17 | 40 |

Data is illustrative and compiled from various sources in the literature to show general trends.[1]

Table 2: Illustrative Impact of PEG Linker Length on Degradation Efficiency and Permeability

| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Permeability (10⁻⁷ cm s⁻¹) |

| PROTAC X | Alkyl | >1000 | <20 | 2.5 |

| PROTAC Y | PEG2 | 500 | 55 | 1.8 |

| PROTAC Z | PEG4 | 250 | 70 | 1.1 |

Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.[1]

Experimental Protocols

The following protocols provide a generalized methodology for the synthesis and evaluation of PROTACs incorporating a Hexaethylene glycol-based linker. It is important to note that this compound, with its terminal methyl groups, is relatively inert. Therefore, a functionalization step is required to introduce reactive handles for conjugation to the POI and E3 ligase ligands. A common approach would be the demethylation of the terminal ethers to yield hydroxyl groups, which can then be further modified.

General Synthesis of a PROTAC with a Hexaethylene Glycol Linker

This protocol outlines a two-step synthetic route involving the sequential coupling of the POI ligand and the E3 ligase ligand to a bifunctionalized Hexaethylene glycol linker.

Materials:

-

POI ligand with a suitable functional group (e.g., amine, carboxylic acid, alkyne)

-

E3 ligase ligand with a suitable functional group (e.g., amine, carboxylic acid, azide)

-

Hexaethylene glycol (functionalized with orthogonal reactive groups, e.g., HOOC-(CH₂CH₂O)₆-CH₂CH₂-N₃)

-

Coupling reagents (e.g., HATU, HOBt, EDC)

-

Bases (e.g., DIPEA, Et₃N)

-

Solvents (e.g., DMF, DMSO, DCM)

-

For "Click Chemistry": Copper(II) sulfate (B86663), sodium ascorbate (B8700270)

-

Purification supplies (e.g., preparative HPLC)

Protocol:

Step 1: First Coupling Reaction (e.g., Amide Bond Formation)

-

Dissolve the E3 ligase ligand (e.g., with a primary amine, 1.0 eq) and the functionalized Hexaethylene glycol linker (e.g., with a carboxylic acid, 1.1 eq) in an anhydrous solvent such as DMF.

-

Add a coupling reagent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 2-4 hours, or until completion as monitored by LC-MS.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting E3 ligase-linker intermediate by flash column chromatography or preparative HPLC.

Step 2: Second Coupling Reaction (e.g., "Click Chemistry")

-

Dissolve the purified E3 ligase-linker intermediate (e.g., with a terminal azide, 1.0 eq) and the POI ligand (functionalized with a terminal alkyne, 1.0 eq) in a suitable solvent mixture (e.g., t-BuOH/H₂O or DMF).

-

Add copper(II) sulfate (0.1 eq) and sodium ascorbate (0.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, or until completion as monitored by LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent.

-

Wash and dry the organic layer as described in Step 1.

-

Purify the final PROTAC molecule by preparative HPLC to yield the desired product.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Western Blot for Protein Degradation Assessment

This protocol is used to quantify the extent of target protein degradation induced by the synthesized PROTAC.

Protocol:

-

Cell Culture and Treatment: Plate the desired cell line in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay to ensure equal protein loading for SDS-PAGE.

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-